molecular formula C31H39NO8 B6289136 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid CAS No. 912354-10-0

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid

Cat. No.: B6289136
CAS No.: 912354-10-0
M. Wt: 553.6 g/mol
InChI Key: ZOPMZGXKAGMVIS-VWLOTQADSA-N
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Description

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it valuable in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Esterification: The carboxyl groups are esterified using tert-butyl alcohol and a catalyst like dicyclohexylcarbodiimide (DCC).

    Coupling Reaction: The protected amino acid is then coupled with the desired heptanoic acid derivative using coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection: The final step involves the removal of the protecting groups under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis.

Biology

In biological research, the compound is employed in the study of enzyme-substrate interactions and protein folding due to its ability to form stable peptide bonds.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as drug delivery agents.

Industry

Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group facilitates the formation of stable peptide bonds, while the ester and amide groups allow for various chemical modifications. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
  • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxohexanoic acid

Uniqueness

Compared to similar compounds, (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid is unique due to its extended heptanoic acid chain and multiple ester groups. These structural features enhance its reactivity and stability, making it particularly valuable in synthetic and industrial applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H39NO8/c1-30(2,3)39-27(35)23(28(36)40-31(4,5)6)16-11-17-25(26(33)34)32-29(37)38-18-24-21-14-9-7-12-19(21)20-13-8-10-15-22(20)24/h7-10,12-15,23-25H,11,16-18H2,1-6H3,(H,32,37)(H,33,34)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPMZGXKAGMVIS-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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